BenchChemオンラインストアへようこそ!

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide

Medicinal Chemistry Opioid Pharmacology Structure-Activity Relationship

N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a 3-methoxypiperidine moiety linked via a para-phenyl bridge to a furan-2-carboxamide core. Its molecular formula is C17H20N2O3 (MW 300.35 g/mol) and it is structurally related to the 4-anilidopiperidine opioid pharmacophore, sharing key features with furanylfentanyl and norfentanyl analogs.

Molecular Formula C17H20N2O3
Molecular Weight 300.358
CAS No. 1797345-27-7
Cat. No. B2623850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide
CAS1797345-27-7
Molecular FormulaC17H20N2O3
Molecular Weight300.358
Structural Identifiers
SMILESCOC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C17H20N2O3/c1-21-15-4-2-10-19(12-15)14-8-6-13(7-9-14)18-17(20)16-5-3-11-22-16/h3,5-9,11,15H,2,4,10,12H2,1H3,(H,18,20)
InChIKeyATDRJHQMLSZENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-Methoxypiperidin-1-yl)phenyl)furan-2-carboxamide (CAS 1797345-27-7): Structural Class and Procurement Context


N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a 3-methoxypiperidine moiety linked via a para-phenyl bridge to a furan-2-carboxamide core [1]. Its molecular formula is C17H20N2O3 (MW 300.35 g/mol) and it is structurally related to the 4-anilidopiperidine opioid pharmacophore, sharing key features with furanylfentanyl and norfentanyl analogs [2]. The compound is currently listed only as a research chemical with no published peer-reviewed pharmacological data retrievable from authoritative databases such as PubChem, ChEMBL, or BindingDB under its specific CAS number.

Why N-(4-(3-Methoxypiperidin-1-yl)phenyl)furan-2-carboxamide Cannot Be Interchanged with Close Structural Analogs


Furan-2-carboxamide derivatives bearing piperidine substituents exhibit highly structure-dependent pharmacological profiles. The position of the methoxy group on the piperidine ring (3-position vs. 4-position) and the attachment mode to the phenyl ring (direct N-phenyl vs. N-piperidinyl) are critical determinants of receptor affinity, metabolic stability, and blood-brain barrier penetration [1]. In the fentanyl analog series, substitution at the C-3 position of the piperidine ring with groups larger than methyl has been shown to severely reduce analgesic potency compared to the parent compound, while the cis/trans stereochemistry and the hydrogen-bond donor/acceptor character of the substituent further modulate antinociceptive activity [1]. Consequently, a 3-methoxypiperidin-1-yl phenyl furan-2-carboxamide cannot be assumed to share the potency, selectivity, or ADME properties of its 4-methoxy, des-methoxy, or N-piperidinyl-linked isomers. Direct experimental comparison data for this specific compound are, however, absent from the peer-reviewed literature as of the search date.

Quantitative Differentiation Evidence for N-(4-(3-Methoxypiperidin-1-yl)phenyl)furan-2-carboxamide


Structural Differentiation from Furanylfentanyl and Norfentanyl Analogs

The target compound differs from furanylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide) by replacement of the N-phenethylpiperidine with a 3-methoxypiperidin-1-yl group directly attached to the phenyl ring at the para position, and from furanyl norfentanyl (N-phenyl-N-(piperidin-4-yl)furan-2-carboxamide) by elimination of the N-phenyl substitution and introduction of the 3-methoxy group on the piperidine ring [1]. Systematic SAR studies on 3-substituted fentanyl analogs demonstrate that substituents at the C-3 position of the piperidine ring larger than a methyl group markedly reduce analgesic potency, with lipophilicity (logD), polar surface area, and hydrogen-bond donor/acceptor properties of the C-3 substituent being primary modulators of blood-brain barrier penetration and antinociceptive activity [1]. No direct binding, functional, or in vivo data exist for this compound against any defined comparator.

Medicinal Chemistry Opioid Pharmacology Structure-Activity Relationship

Physicochemical Property Differentiation via 3-Methoxy vs. 4-Methoxy Piperidine Isomers

The 3-methoxypiperidine substituent in the target compound introduces a chiral center at the piperidine C-3 position, creating (R)- and (S)-enantiomers with potentially divergent target engagement. In the fentanyl analog series, the cis/trans diastereomerism of 3-substituted derivatives significantly affects lipophilicity and ionization constants (pKa), which in turn govern passive membrane permeability and CNS penetration [1]. The 4-methoxy analog (N-(4-(4-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide) would lack this chirality. No experimental logD, pKa, or solubility values have been published for the target compound itself; all physicochemical differentiation remains inferential based on the behavior of structurally related 3-substituted piperidine analogs described in the chromatographic retention study by Šegan et al. [1].

Physicochemical Characterization Lipophilicity Drug Design

Lack of Quantitative Pharmacological Data in Public Databases

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents (search date: April 2026) returned zero entries for CAS 1797345-27-7 containing quantitative biological activity data (IC50, Ki, EC50, Kd), in vivo pharmacokinetic parameters, or toxicity profiles. This distinguishes the compound from well-characterized furan-2-carboxamide analogs such as the cFMS kinase inhibitor series (e.g., 5-cyano-N-(4-ethoxy-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, IC50 = 21 nM against human cFMS) [1] and the urotensin-II receptor antagonist series (e.g., 3,4-difluorophenyl analog 1y, IC50 = 6 nM) [2]. The absence of any bioactivity annotation in ChEMBL or BindingDB for this specific compound constitutes a critical evidence gap that must be transparently communicated to prospective users.

Data Gap Analysis Procurement Risk Research Chemical

Potential Research Application Scenarios for N-(4-(3-Methoxypiperidin-1-yl)phenyl)furan-2-carboxamide Based on Structural Class Inference


Analytical Reference Standard for Furan-2-Carboxamide Opioid Analog Screening

Given its structural relationship to furanylfentanyl and other furan-2-carboxamide opioids identified in forensic casework [1], this compound may serve as an analytical reference material for mass spectral library expansion in toxicology laboratories. Its distinct 3-methoxypiperidine fragment ion pattern could aid in the identification of emerging drugs in the 4-anilidopiperidine class. However, this application is contingent upon the availability of a certified reference standard and verification of its fragmentation pattern against established analogs.

Medicinal Chemistry SAR Probe for Opioid Receptor Subtype Selectivity

The compound's unique combination of a 3-methoxypiperidine moiety and a furan-2-carboxamide pharmacophore, which deviates from the prototypical N-phenylpropanamide of fentanyl, positions it as a tool molecule to explore how modifications at the piperidine C-3 position and the amide linkage affect μ/δ/κ opioid receptor selectivity and β-arrestin bias. SAR studies on 3-substituted fentanyl analogs indicate that C-3 substitution profoundly modulates potency and efficacy [2]. Experimental characterization at cloned human opioid receptors would be required to establish any receptor-binding or functional profile.

Physicochemical Profiling of 3-Methoxy vs. 4-Methoxy Piperidine Regioisomers

The chiral 3-methoxypiperidine group provides an opportunity to study the impact of regioisomerism on logD, pKa, solubility, and metabolic stability in a matched molecular pair analysis with the 4-methoxy analog. The methodology established by Šegan et al. for RP-TLC determination of lipophilicity and ionization constants in 3-substituted fentanyl analogs [2] can be directly applied to this compound. Differences in chromatographic retention indices between the 3-methoxy and 4-methoxy regioisomers would provide the first quantitative differentiation data for this compound class.

Quote Request

Request a Quote for N-(4-(3-methoxypiperidin-1-yl)phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.